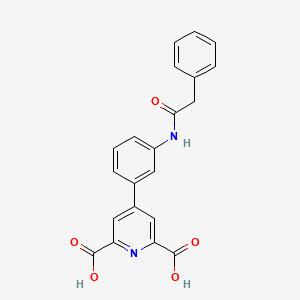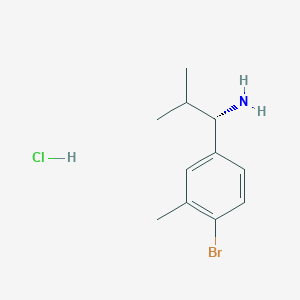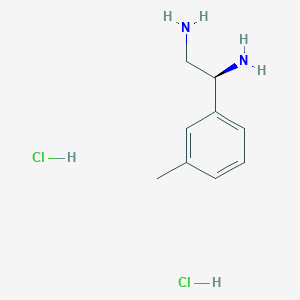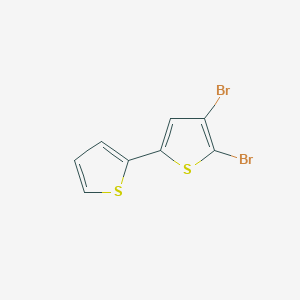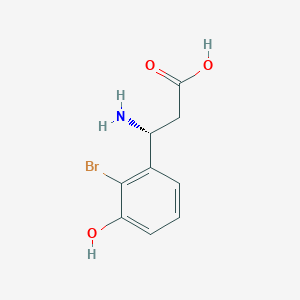
(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is an organic compound that features an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves enzymatic synthesis, which can be used to prepare ®-3-amino-4-aryl-butanoic acid derivatives . This approach employs specific enzymes to catalyze the reaction, providing a more environmentally friendly and efficient synthesis route.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylalanine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various substituted phenylalanine derivatives, which can have different functional groups attached to the phenyl ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine and hydroxyl groups can participate in various non-covalent interactions, such as van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the bromine and hydroxyl groups.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring but without the bromine atom.
3-Bromo-tyrosine: A derivative of tyrosine with a bromine atom on the phenyl ring.
Uniqueness
(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m1/s1 |
Clave InChI |
ONTHWTFWGGONKR-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)O)Br)[C@@H](CC(=O)O)N |
SMILES canónico |
C1=CC(=C(C(=C1)O)Br)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)

